molecular formula C10H19N B573344 N-(4-Heptyl)propargylamine CAS No. 177721-70-9

N-(4-Heptyl)propargylamine

Cat. No.: B573344
CAS No.: 177721-70-9
M. Wt: 153.269
InChI Key: AXTNFUUOQTXMBH-UHFFFAOYSA-N
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Description

N-(4-Heptyl)propargylamine is an organic compound belonging to the class of propargylamines Propargylamines are characterized by the presence of a propargyl group (HC≡C-CH₂-) attached to an amine These compounds are known for their versatile applications in pharmaceuticals, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Heptyl)propargylamine can be achieved through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale A3 coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: N-(4-Heptyl)propargylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, yielding alkenes or alkanes.

    Substitution: The propargyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen or carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.

    Substitution: Reagents like alkyl halides and organometallic compounds are used under basic or acidic conditions.

Major Products:

    Oxidation: Oximes, nitriles.

    Reduction: Alkenes, alkanes.

    Substitution: Various substituted amines and carbon-carbon bonded products.

Mechanism of Action

The mechanism of action of N-(4-Heptyl)propargylamine involves its interaction with specific molecular targets:

Biological Activity

N-(4-Heptyl)propargylamine is a compound of interest due to its potential biological activities, particularly as a monoamine oxidase (MAO) inhibitor and its implications in neuroprotection and cardiovascular health. This article explores the biological activity of this compound, including its mechanisms of action, effects on various cell types, and relevant case studies.

This compound belongs to a class of compounds known as propargylamines, which are characterized by the presence of a propargyl group (CCCH2-C\equiv C-CH_2-) attached to an amine. This structural feature is crucial for its biological activity.

The primary mechanism through which this compound exerts its effects is through the inhibition of monoamine oxidase B (MAO-B). This enzyme is involved in the breakdown of neurotransmitters such as dopamine, and its inhibition can lead to increased levels of these neurotransmitters in the brain, potentially providing neuroprotective benefits.

Table 1: Comparison of MAO Inhibitors

CompoundMAO-B InhibitionNeuroprotective ActivityReferences
This compoundYesYes
RasagilineYesYes
SelegilineYesModerate

Biological Activity Studies

Several studies have investigated the biological activity of this compound and related compounds.

1. Neuroprotective Effects:
Research indicates that this compound exhibits neuroprotective properties similar to those of rasagiline and selegiline. In vitro studies have shown that it can protect neuronal cells from apoptosis induced by various stressors, including oxidative stress and serum starvation. For example, in H9c2 cardiac cells, treatment with this compound significantly reduced apoptosis rates compared to untreated controls (p < 0.05) .

2. Cardiovascular Implications:
The compound also shows promise in cardiovascular applications. It has been reported to prevent hypertrophy in neonatal rat ventricular myocytes when subjected to apoptotic stimuli . This suggests potential therapeutic applications in treating heart diseases where apoptosis plays a critical role.

3. Cytotoxicity Testing:
In cytotoxicity assays involving human hepatic stellate cells, this compound demonstrated lower hepatotoxicity compared to other propargylamines at similar concentrations, indicating a favorable safety profile for further development .

Table 2: Cytotoxicity Results

CompoundConcentration (µM)Cell Viability (%)p-value
This compound1093 ± 1.87<0.05
THA1090 ± 3.75<0.05
Control-100-

Case Studies

Case Study 1: Neuroprotection in Animal Models
In a study involving mice treated with MPTP (a neurotoxin), administration of this compound resulted in significant preservation of dopaminergic neurons compared to control groups. This finding supports its potential use in neurodegenerative diseases such as Parkinson's disease .

Case Study 2: Cardiovascular Health
Another investigation focused on the effects of this compound on heart function under stress conditions. The compound was shown to attenuate cardiac hypertrophy and improve survival rates in animal models subjected to ischemic conditions .

Properties

IUPAC Name

N-prop-2-ynylheptan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-4-7-10(8-5-2)11-9-6-3/h3,10-11H,4-5,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTNFUUOQTXMBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)NCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60651436
Record name N-(Prop-2-yn-1-yl)heptan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177721-70-9
Record name N-(Prop-2-yn-1-yl)heptan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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